molecular formula C17H25N5O3 B5587985 Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate

Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate

Cat. No.: B5587985
M. Wt: 347.4 g/mol
InChI Key: YCSGPFXRXUIHRO-UHFFFAOYSA-N
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Description

Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclocondensation of a cyanoacetohydrazide with an appropriate ketone, followed by further functionalization to introduce the piperazine and ethyl ester groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate: shares structural similarities with other spirocyclic compounds and piperazine derivatives.

    Spirocyclic Compounds: Known for their unique three-dimensional structures and potential biological activities.

    Piperazine Derivatives: Widely studied for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-1-en-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-2-25-16(24)22-10-8-21(9-11-22)15-19-14(23)13(12-18)17(20-15)6-4-3-5-7-17/h13H,2-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSGPFXRXUIHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3(CCCCC3)C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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